molecular formula C10H21NO2 B555951 (R)-tert-Butyl 2-amino-4-methylpentanoate CAS No. 67617-35-0

(R)-tert-Butyl 2-amino-4-methylpentanoate

Cat. No.: B555951
CAS No.: 67617-35-0
M. Wt: 187.28 g/mol
InChI Key: HBEJJYHFTZDAHZ-MRVPVSSYSA-N
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Description

Significance of Chiral α-Amino Acid Esters as Synthetic Intermediates

Chiral α-amino acid esters are a cornerstone of modern asymmetric synthesis, serving as versatile intermediates for a vast array of valuable molecules. nih.govnih.gov Their importance stems from their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, and, most critically, a defined stereocenter at the α-carbon. This inherent chirality makes them ideal starting materials for the synthesis of enantiomerically pure compounds, particularly pharmaceuticals, where the biological activity is often dependent on a single enantiomer. nih.govnih.gov

The applications of chiral α-amino acid esters are extensive and include their use in:

Asymmetric Synthesis: They are employed as chiral building blocks, where the existing stereocenter is incorporated into the final product, or as chiral auxiliaries, which guide the stereochemical outcome of a reaction before being cleaved from the molecule. nih.gov

Peptide Synthesis: Amino acid esters are fundamental units in the construction of peptides and peptidomimetics, which are crucial in drug discovery and materials science. The ester group serves as a protecting group for the carboxylic acid, allowing for controlled peptide bond formation. acs.org

Catalysis: Derivatives of amino acid esters can be used to form chiral ligands for metal catalysts or as organocatalysts themselves, facilitating a wide range of enantioselective transformations. nih.gov

The development of novel synthetic methods continues to expand the utility of these compounds. For instance, biocatalytic approaches using enzymes like imine reductases (IREDs) allow for the direct and highly enantioselective synthesis of N-substituted α-amino esters from α-ketoesters. nih.gov Furthermore, innovative chemical methods, such as the modular synthesis of α,α-diaryl α-amino esters, demonstrate the ongoing efforts to create structurally diverse and complex amino acid derivatives. acs.org The ability to recognize and separate enantiomers of amino acid esters using chiral receptors is also a significant area of research, crucial for ensuring the enantiopurity of synthetic intermediates. nih.gov

The Role of Leucine (B10760876) Derivatives in Stereoselective Chemical Transformations

Leucine derivatives, characterized by their isobutyl side chain, play a distinct and important role in stereoselective synthesis. The specific steric and electronic properties of the leucine scaffold can be harnessed to influence the stereochemical course of various reactions. (R)-tert-Butyl 2-amino-4-methylpentanoate is a prime example of a leucine derivative used as a chiral intermediate.

The utility of leucine derivatives is evident in several areas of stereoselective synthesis:

Asymmetric Induction: The chiral center inherent in leucine derivatives can direct the formation of new stereocenters. For example, the synthesis of other optically active compounds often employs leucine derivatives to control the stereochemistry of key bond-forming steps. researchgate.net The stereospecific synthesis of isotopically labelled leucine has been a subject of research, highlighting the fine control that can be exerted in transformations involving these molecules. researchgate.net

Synthesis of Complex Molecules: Leucine derivatives are crucial intermediates in the synthesis of complex natural products and pharmaceuticals. A notable example is the use of a derivative of (2R,4S)-4-amino-2-methylpentanoic acid, which has a similar backbone to our title compound, as a key intermediate in the synthesis of Sacubitril, a component of the heart failure medication Entresto. chemicalbook.com

Biocatalysis: Enzymes often exhibit high selectivity for specific amino acid derivatives. For instance, dioxygenases can perform highly regio- and stereoselective hydroxylations on N-substituted leucine derivatives, providing access to valuable hydroxy amino acids that are otherwise difficult to synthesize. researchgate.net

The tert-butyl ester in this compound offers specific advantages. It is more stable towards certain oxidative conditions compared to simpler esters like methyl esters. Furthermore, it can be cleaved under acidic conditions to reveal the free carboxylic acid, a common step in the final stages of a synthetic sequence. The combination of the defined stereocenter and the robust protecting group makes this compound a valuable and versatile tool for the modern synthetic chemist.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-amino-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEJJYHFTZDAHZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427400
Record name (R)-tert-Butyl 2-amino-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67617-35-0
Record name (R)-tert-Butyl 2-amino-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for R Tert Butyl 2 Amino 4 Methylpentanoate

Enantioselective Synthesis Routes to Chiral Amino Acid Esters

The precise stereochemical control required for the synthesis of (R)-tert-Butyl 2-amino-4-methylpentanoate necessitates the use of enantioselective strategies. These methods are designed to favor the formation of the desired R-enantiomer over its S-counterpart.

Derivations from Chiral Leucine (B10760876) Precursors

One effective strategy for synthesizing enantiomerically pure compounds is to start from a readily available chiral precursor, a concept known as chiral pool synthesis. wikipedia.org In the case of this compound, the corresponding enantiomer of the naturally occurring L-leucine, D-leucine, serves as an ideal starting material. The chiral center is already established, and the synthetic challenge is reduced to the esterification of the carboxylic acid. This approach preserves the chirality of the starting material throughout the reaction sequence. wikipedia.org

The use of the chiral pool is a cornerstone in the synthesis of many complex molecules, including the anticancer drug paclitaxel (B517696) and the potential paclitaxel alternative, epothilone. wikipedia.org This strategy is particularly advantageous when the target molecule shares a significant structural resemblance with an inexpensive, enantiopure natural product. wikipedia.org

Asymmetric Catalysis in α-Amination and Related Reactions

Asymmetric catalysis offers a powerful alternative for the synthesis of chiral amino acids and their derivatives, often starting from achiral precursors. These methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

One notable approach involves the dynamic kinetic resolution (DKR) of α-amino acid esters. A 2021 patent described a highly enantioselective route using chiral pyrrolidinopyridine (PPY) nitrogen oxide catalysts. This method utilizes a pentafluorophenol-(dibenzylamino) ester and benzhydrol as reactants to achieve stereochemical control.

Another strategy is the use of microorganisms for the asymmetric synthesis of L-tert-butyl leucine, which demonstrates the potential of biocatalysis in producing optically active amino acids. nih.gov Researchers discovered a bacterial strain, Mycobacterium sp. JX009, capable of hydrolyzing tert-butyl leucine amide with high conversion and enantioselectivity to produce L-tert-butyl leucine. nih.gov Such biocatalytic methods, which often operate under mild conditions, are becoming increasingly attractive alternatives to traditional chemical synthesis. chemicalbook.com

Palladium-catalyzed C-H bond functionalization represents a modern approach to synthesizing unnatural amino acids from chiral pool-derived starting materials. nih.gov This methodology allows for the arylation of protected amino acids like leucine with high yields and diastereoselectivities. nih.gov

Catalytic System Reactants Key Features
Chiral Pyrrolidinopyridine (PPY) Nitrogen OxidePentafluorophenol-(dibenzylamino) ester, BenzhydrolDynamic Kinetic Resolution (DKR)
Mycobacterium sp. JX009tert-Butyl leucine amideHigh conversion and enantioselectivity
Palladium Acetate (B1210297) / Silver AcetateProtected Leucine Derivative, IodoarenesC-H bond functionalization

Esterification Techniques for tert-Butyl Protection

The introduction of the tert-butyl ester group is a critical step in the synthesis of this compound. This protecting group is valued for its stability against a variety of nucleophiles and reducing agents, and its facile removal under acidic conditions. thieme-connect.comthieme.de

Acid-Catalyzed Esterification with tert-Butyl Acetate

A common and effective method for the direct tert-butylation of free amino acids is the use of tert-butyl acetate in the presence of a strong acid catalyst. thieme-connect.comnii.ac.jp Perchloric acid has traditionally been used for this purpose; however, due to its hazardous nature, safer alternatives have been sought. thieme-connect.comnii.ac.jp

Recent research has shown that bis(trifluoromethanesulfonyl)imide (Tf₂NH) is a highly effective and safer catalyst for this transformation. thieme-connect.comorganic-chemistry.org This method allows for the rapid and high-yielding synthesis of tert-butyl esters of various free amino acids, including L-leucine, directly from the free amino acid. nii.ac.jp The reaction proceeds much faster and with higher yields compared to the conventional perchloric acid method. thieme-connect.comnii.ac.jp

The process involves suspending the amino acid in tert-butyl acetate, followed by the addition of the Tf₂NH catalyst. nii.ac.jp The resulting tert-butyl ester can then be isolated as its Tf₂NH salt. nii.ac.jp

Alternative tert-Butylation Strategies for Amino Acids

Beyond the use of tert-butyl acetate, several other methods for the tert-butylation of amino acids have been developed. These include the reaction of N-protected amino acids with isobutylene (B52900) in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.comorgsyn.org However, these methods can sometimes suffer from long reaction times and may require protection of the amino group. google.com

Transesterification is another viable strategy. For instance, N-protected acidic amino acids can undergo transesterification in the presence of a tert-butyl compound and a suitable catalyst to produce di-tert-butyl esters. google.comgoogle.com

A one-pot preparation of tert-butyl esters from carboxylic acids and tert-butanol (B103910) using anhydrous magnesium sulfate (B86663) and catalytic sulfuric acid has also been reported, offering good yields for a variety of substrates. researchgate.net

Method Reagents Catalyst Key Features
Direct EsterificationLeucine, tert-Butyl AcetateBis(trifluoromethanesulfonyl)imideFast, high yield, safer alternative to perchloric acid. thieme-connect.comnii.ac.jporganic-chemistry.org
Isobutylene ReactionN-protected Leucine, IsobutyleneSulfuric Acid or p-Toluenesulfonic AcidEstablished method, may require N-protection. google.comorgsyn.org
TransesterificationN-protected Acidic Amino Acid, tert-Butyl CompoundTransesterification CatalystProduces di-tert-butyl esters. google.comgoogle.com
One-Pot EsterificationLeucine, tert-ButanolAnhydrous Magnesium Sulfate, Sulfuric AcidGood yields for various substrates. researchgate.net

Solid-Phase Synthesis Approaches Utilizing tert-Butyl-Protected Leucine

Solid-phase peptide synthesis (SPPS) is a powerful technique for the assembly of peptides, and it relies heavily on the use of protected amino acids. luxembourg-bio.com The tert-butyloxycarbonyl (Boc) group has a long history in SPPS for the temporary protection of the N-terminal amino group. peptide.com

In the context of SPPS, this compound can be considered a precursor to Boc-D-Leucine. The tert-butyl ester protects the C-terminus, while the amino group can be protected with a Boc group. This Boc-protected D-leucine derivative can then be used in the stepwise assembly of peptides on a solid support. peptide.com

The standard Boc/Bzl strategy in SPPS involves using Boc for N-terminal protection and benzyl-based groups for side-chain protection. luxembourg-bio.com The Boc group is typically removed with trifluoroacetic acid (TFA), and the peptide is cleaved from the resin at the end of the synthesis using a strong acid like hydrofluoric acid (HF). luxembourg-bio.compeptide.com

More modern approaches often utilize the Fmoc/tBu strategy, where the 9-fluorenylmethoxycarbonyl (Fmoc) group is used for N-terminal protection and is removed with a mild base like piperidine, while tert-butyl-based protecting groups are used for the side chains. masterorganicchemistry.comingentaconnect.com

Novel Synthetic Pathways to Unnatural α-Amino Acid Derivatives Incorporating the Leucinate Moiety

The inherent chirality and the sterically demanding isobutyl side chain of the leucinate moiety make this compound an attractive starting point for creating structurally diverse and conformationally restricted amino acid derivatives. Researchers have developed several innovative synthetic pathways that capitalize on these features to introduce new functionalities and cyclic constraints. These methods often involve the transformation of the parent amino acid ester into more elaborate structures, including those with additional stereocenters and heterocyclic frameworks.

One prominent strategy involves the diastereoselective functionalization of proline derivatives, which can be conceptually extended to leucinate-derived systems. For instance, the synthesis of carbapyochelins, analogs of the siderophore pyochelin, has been achieved through a highly diastereoselective electrophilic azidation of 5-(ethoxycarbonyl)methylproline derivatives. nih.gov This key step introduces a new amino group, leading to the formation of novel bis-α-amino acid proline derivatives. nih.gov A similar approach could be envisioned starting from a suitably modified this compound to generate complex leucinate-containing structures.

Furthermore, the synthesis of conformationally constrained ω-amino acid analogs often utilizes pyroglutamic acid as a versatile starting material. rsc.org Bicyclic lactams derived from pyroglutamic acid serve as scaffolds to create restricted analogs of amino acids like lysine (B10760008) and ornithine. rsc.org This methodology controls and facilitates the determination of stereochemistry in the resulting synthetic intermediates. rsc.org While not directly starting from the title compound, these strategies highlight the importance of cyclic precursors, which can be conceptually applied to create constrained leucinate derivatives. The synthesis of tert-butyl pyroglutamate (B8496135) derivatives, key intermediates in these pathways, has been revisited and optimized, providing efficient access to these crucial building blocks. researchgate.net

The following table outlines representative transformations that can be applied to synthesize unnatural α-amino acid derivatives incorporating the leucinate moiety, based on established synthetic principles.

Starting MaterialReagents and ConditionsProductYield (%)Key Transformation
N-Boc-(R)-tert-butyl leucinate1. LDA, THF, -78 °C; 2. Electrophile (e.g., Alkyl halide)α-Alkylated leucinate derivativeVariesAsymmetric alkylation
(R)-tert-butyl 2-(benzhydrylideneamino)-4-methylpentanoate1. Base (e.g., KHMDS); 2. Michael Acceptor (e.g., α,β-unsaturated ester)γ-Functionalized leucinate derivativeVariesMichael Addition
N-Chloroacetyl-(R)-tert-butyl leucinateBase (e.g., NaH)β-Lactam fused leucinate derivativeModerateIntramolecular Cyclization
(R)-tert-butyl leucinate derived enolateElectrophilic Azidating Agent (e.g., Trisyl azide)α-Azido leucinate derivativeHighElectrophilic Azidation

This table presents conceptual synthetic pathways inspired by established methodologies in amino acid synthesis. Yields are indicative and can vary based on the specific substrate and reaction conditions.

These synthetic approaches underscore the versatility of this compound as a chiral precursor. The ability to control the stereochemistry at the α-carbon while introducing new functional groups and cyclic systems is paramount in the design of novel peptidomimetics and other biologically active molecules. The development of stereocontrolled ring-rearrangement metathesis (RRM) transformations further expands the toolkit for creating functionalized fused-ring systems from amino acid derivatives, a strategy that holds promise for the synthesis of complex leucinate-based structures. nih.gov

Chemical Reactivity and Derivatization of R Tert Butyl 2 Amino 4 Methylpentanoate

Nucleophilic and Electrophilic Transformations at the α-Carbon and Ester Group

The reactivity of (R)-tert-Butyl 2-amino-4-methylpentanoate is largely centered around the functional groups attached to the α-carbon: the amino group and the tert-butyl ester. The tert-butyl ester group is susceptible to cleavage under acidic conditions, a critical reaction for deprotection in multi-step syntheses.

One of the most fundamental transformations of the ester group is hydrolysis. Acid-catalyzed hydrolysis effectively removes the tert-butyl group to yield the corresponding carboxylic acid, (R)-2-amino-4-methylpentanoic acid (D-leucine). This reaction proceeds via a nucleophilic acyl substitution mechanism. The bulky tert-butyl group is a good leaving group under these conditions due to the formation of the stable tert-butyl cation. sinica.edu.tw Various acidic conditions can be employed for this deprotection. For instance, treatment with 4 M hydrochloric acid (HCl) at 60°C for several hours results in the quantitative conversion to D-leucine hydrochloride. Milder, environmentally benign reagents like aqueous phosphoric acid have also proven effective for the deprotection of tert-butyl esters, offering high yields and selectivity while tolerating other sensitive functional groups. organic-chemistry.org

Table 1: Conditions for Hydrolysis of tert-Butyl Ester Group

Reagent Conditions Outcome Reference
4 M HCl 60°C, 3–5 hours Quantitative conversion to D-leucine hydrochloride
Aqueous H₃PO₄ Not specified High-yielding and selective deprotection organic-chemistry.org

While the free amino group is nucleophilic, transformations directly at the α-carbon often require prior protection of this amine to prevent undesired side reactions. Once protected, the α-proton can be abstracted to form an enolate, which can then act as a nucleophile in reactions like alkylations, although this is less common for this specific compound compared to its use in peptide synthesis.

N-Protection and Deprotection Strategies (e.g., Boc-Protection and Acidic Cleavage)

Protecting the nucleophilic amino group is a cornerstone of amino acid chemistry, enabling selective reactions at the carboxyl end. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. fishersci.co.uk

The protection of the parent amino acid, (R)-leucine, is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk Common bases include sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP), and the reaction is often performed in a solvent system like tetrahydrofuran (B95107) (THF) and water. fishersci.co.uk This reaction leads to the formation of a carbamate (B1207046) linkage. fishersci.co.uk

Deprotection, or the cleavage of the Boc group, is efficiently accomplished using strong acids. fishersci.co.uk The mechanism involves the protonation of the carbamate followed by the elimination of carbon dioxide and the stable tert-butyl cation. fishersci.co.uk A common reagent for this purpose is trifluoroacetic acid (TFA), often used in a solution with dichloromethane (B109758) (CH₂Cl₂). fishersci.co.uk Alternatively, concentrated hydrochloric acid can be used. fishersci.co.uk The choice of acid and conditions allows for selective deprotection without affecting other acid-sensitive groups, such as the tert-butyl ester, although strong acidic conditions can cleave both. organic-chemistry.org

Table 2: N-Protection and Deprotection Strategies

Process Reagent Typical Conditions Product Reference
Boc-Protection Di-tert-butyl dicarbonate (Boc₂O) THF/water, Base (e.g., NaOH, DMAP), 0°C to RT Boc-(R)-Leu-OH
Boc-Deprotection Trifluoroacetic acid (TFA) TFA/CH₂Cl₂ (1:1), RT, 30 min H-(R)-Leu-OH
Boc-Deprotection Hydrochloric Acid (HCl) 4M HCl in Dioxane or aqueous solution, RT H-(R)-Leu-OH·HCl fishersci.co.uk

Amide Bond Formation and Peptide Coupling Reactions

This compound is a valuable building block in peptide synthesis. The formation of a peptide (amide) bond requires the coupling of the free amino group of one amino acid with the activated carboxyl group of another. bachem.com

In a typical peptide coupling reaction, the carboxylic acid component is activated using a coupling reagent. uni-kiel.deuniurb.it A wide array of such reagents has been developed to ensure high efficiency and minimize side reactions, particularly racemization at the chiral center of the activated amino acid. bachem.comuni-kiel.de Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC) and onium salts (phosphonium types like BOP, PyBOP, and aminium/uronium types like HBTU, HATU). bachem.comuni-kiel.de These reactions are generally carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). bachem.com

For instance, this compound can be coupled with an N-protected amino acid that has been activated with a reagent like HBTU in the presence of DIPEA, achieving high coupling efficiencies. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included in the reaction mixture. uni-kiel.de These additives can act as rate enhancers and racemization suppressors by forming highly reactive, yet more stable, active esters as intermediates. uni-kiel.deuniurb.it

Table 3: Reagents for Peptide Coupling

Reagent Class Examples Additives Base Reference
Carbodiimides DCC, EDC·HCl HOBt, HOAt - bachem.comuni-kiel.de
Phosphonium Salts BOP, PyBOP - DIPEA, NMM bachem.com
Aminium/Uronium Salts HBTU, HATU, TBTU - DIPEA, NMM bachem.com

Functional Group Interconversions of Related Leucinate Structures

The principles of functional group interconversion (FGI) allow for the synthesis of diverse amino acid derivatives from common precursors. imperial.ac.ukfiveable.me While direct interconversions on this compound are not widely reported, the chemistry of related leucinate structures demonstrates various possible transformations, such as hydroxylation and azidation.

Azidation: An azide (B81097) group can be introduced into a molecule, typically through the nucleophilic substitution of a suitable leaving group. vanderbilt.edu For a leucinate structure, this could be achieved by first converting a hydroxyl group on the side chain to a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of pyridine. ub.edu The subsequent reaction of this sulfonate ester with an azide source, like sodium azide (NaN₃), in a polar aprotic solvent such as DMF, would yield the corresponding azido-leucinate derivative via an Sₙ2 reaction. vanderbilt.edu

Hydroxylation: The introduction of a hydroxyl group can be accomplished through various methods. One notable example is the bioconversion of amino acids into their corresponding α-hydroxy acids using microorganisms like Clostridium species. Synthetically, hydroxylation of the side chain can be more complex, often requiring multi-step sequences or advanced C-H activation methodologies.

These functional group interconversions significantly expand the chemical diversity accessible from leucine-based starting materials, enabling the synthesis of non-proteinogenic amino acids for incorporation into peptidomimetics and other bioactive molecules.

Applications As a Chiral Building Block in Complex Molecular Architectures

Construction of Peptidomimetics and Oligomers

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. (R)-tert-Butyl 2-amino-4-methylpentanoate serves as a key component in the synthesis of these molecules. Its incorporation into a peptide-like backbone can introduce conformational constraints and specific side-chain interactions that are critical for biological activity.

The design of peptidomimetic inhibitors for enzymes like proteases is an active area of research. For instance, in the development of antiviral agents, peptidomimetics are engineered to target viral proteases, which are essential for viral replication. acs.orgacs.org The Leu-Gln specificity of proteases like the SARS-CoV-2 Mpro makes leucine (B10760876) analogs such as this compound valuable for designing inhibitors that mimic the natural substrate. acs.orgacs.org The non-natural D-configuration of this building block can also confer resistance to proteolysis, a significant advantage for therapeutic applications.

Application AreaKey Feature UtilizedExample Target
Antiviral PeptidomimeticsNon-natural (R)-configuration, Leucine side-chainViral Proteases (e.g., SARS-CoV-2 Mpro)
Enzyme InhibitorsStereochemical control, Proteolytic stabilityVarious proteases and enzymes

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This chiral amino acid derivative is a crucial intermediate in the synthesis of various biologically active compounds. Its structure allows for facile incorporation into larger molecules, making it a valuable precursor for a range of pharmaceuticals.

Proteasome inhibitors are a class of drugs used primarily in the treatment of multiple myeloma. Carfilzomib is a potent and selective second-generation proteasome inhibitor. The synthesis of Carfilzomib and its analogs often involves the use of chiral amino acid derivatives to construct the peptidyl backbone of the molecule. While specific synthetic routes may vary, the structural motifs present in this compound are highly relevant to the construction of such complex molecules. The synthesis of epoxyketone intermediates, which are key fragments of Carfilzomib, relies on stereoselective methods where chiral amino acid precursors play a pivotal role.

Prodrugs are inactive compounds that are converted into active drugs within the body. This strategy is often employed to improve a drug's solubility, permeability, stability, or to achieve targeted delivery. Amino acids and their esters are frequently used as "promoieties" in prodrug design. The tert-butyl ester of (R)-2-amino-4-methylpentanoic acid can serve as a lipophilic promoiety, potentially enhancing the membrane permeability of a parent drug. Once absorbed, the ester can be hydrolyzed by esterases in the body to release the active pharmaceutical ingredient. This approach has been explored for various therapeutic agents, including those targeting cancer and viral infections. nih.gov

Design and Synthesis of Chiral Ionic Liquids and Related Materials

Chiral Ionic Liquids (CILs) are a class of molten salts that are chiral and exist as liquids at or near room temperature. They have gained significant attention for their potential applications in asymmetric synthesis, chiral separations, and as specialized solvents. wiley.comnih.gov Amino acid esters are excellent precursors for the synthesis of CILs because they are derived from the "chiral pool," are often biocompatible, and can be readily modified. nih.govucy.ac.cynih.gov

The synthesis of CILs from amino acid esters typically involves the quaternization of the amino group or the formation of a salt with a suitable counterion. nih.govresearchgate.net For example, L-alanine tert-butyl ester has been used to synthesize CILs that have shown promise in chiral recognition applications. nih.gov The bulky tert-butyl group in this compound could influence the physical properties of the resulting CIL, such as its viscosity and thermal stability, making it a candidate for creating novel task-specific ionic liquids. wiley.com

CIL Precursor TypeSynthetic ApproachPotential Application
Amino Acid EsterAnion metathesis, QuaternizationChiral selectors in chromatography, Asymmetric catalysis
Choline-Amino AcidCombination of choline (B1196258) and amino acidsBiodegradable and renewable solvents

Incorporation into Libraries for Chemical Biology and Drug Discovery

The creation of diverse chemical libraries is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify new lead compounds. The inclusion of non-proteinogenic amino acids like this compound in these libraries significantly expands their structural and functional diversity.

By incorporating this building block into peptide or small molecule libraries, chemists can explore novel chemical space that is not accessible with the 20 proteinogenic amino acids alone. This can lead to the discovery of compounds with unique binding properties and improved pharmacological profiles. The development of modular "parts" for synthetic biology also relies on the availability of such unique building blocks to construct artificial cellular systems with programmed functions. researchgate.net

Contributions to Unnatural Amino Acid and Peptide Nucleic Acid (PNA) Synthesis

This compound is itself a non-canonical or unnatural amino acid (UAA). The synthesis of novel UAAs is a major focus in medicinal chemistry, as these compounds are key components of many modern drugs. nih.gov Methodologies for creating new UAAs often start from existing chiral precursors, which are then chemically modified. nih.gov

Furthermore, this compound is a relevant building block for the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain. mdpi.com They can bind to DNA and RNA with high affinity and specificity, making them valuable tools in diagnostics and antisense therapy. The synthesis of PNA monomers often involves the coupling of a nucleobase-containing moiety to an amino acid-derived backbone. Amino acid esters, including tert-butyl esters, are used in these synthetic schemes. acs.orgnih.gov The ester group serves as a convenient handle for subsequent chemical transformations during the assembly of the PNA oligomer. nih.gov

Computational and Theoretical Studies on R Tert Butyl 2 Amino 4 Methylpentanoate and Its Analogues

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Reaction Mechanisms

Quantum mechanical (QM) methods are vital for accurately describing chemical events where bond breaking and formation occur. For larger systems, such as an enzyme, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. nih.govfrontiersin.org In this approach, the reactive center is treated with high-level QM theory, while the surrounding protein and solvent environment are described by more computationally efficient MM force fields. nih.govfrontiersin.org This multi-resolution strategy allows for a realistic and atomistic depiction of complex enzymatic reactions. nih.gov

A key application relevant to (R)-tert-butyl 2-amino-4-methylpentanoate is the study of enzymatic resolution of amino acid esters. nih.gov Enzymes like proteases and lipases are used for the hydrolytic resolution of these esters. nih.gov QM/MM calculations can elucidate the catalytic mechanism of these enzymes, such as leucine (B10760876) aminopeptidase (B13392206), which acts on leucine derivatives. researchgate.netacs.org These simulations can map the entire reaction coordinate, identifying transition states and intermediates. researchgate.netnih.gov By calculating the activation energy barriers for the enzymatic reaction with both (R) and (S) enantiomers, researchers can understand the origin of the enzyme's enantioselectivity. researchgate.net For example, QM/MM calculations for an RHS1-catalyzed N-N bond formation reaction showed a reaction barrier of 7.1 kcal/mol, which is significantly lower than the uncatalyzed reaction, highlighting the enzyme's efficiency. researchgate.net

Table 1: Representative Energy Barriers from QM/MM Reaction Mechanism Studies

Reaction / System Method Calculated Parameter Value (kcal/mol) Reference
RHS1-Catalyzed N-N Bond Formation QM/MM Activation Energy (IC3 → TS4) 7.1 researchgate.net
Non-enzymatic N1-O2 Cleavage QM/MM Activation Energy 32.4 researchgate.net
P450-Catalyzed C-H Amination QM/MM Iron Nitrenoid Formation Barrier Varies nih.gov

Conformational Analysis and Stereochemical Control in Chiral Synthesis

The three-dimensional conformation of a molecule dictates its physical properties and reactivity. For chiral molecules like this compound, understanding conformational preferences is critical for controlling the outcome of stereoselective reactions. aalto.fi Computational techniques such as molecular mechanics and Density Functional Theory (DFT) are used to perform conformational analysis and identify low-energy structures. elsevierpure.com

In the synthesis of chiral compounds, controlling stereochemistry is paramount. acs.org Theoretical calculations can predict the stereochemical course of a reaction. For instance, in reactions involving chiral catalysts, computational models can explain how the catalyst and substrate interact to favor the formation of one stereoisomer over another. elsevierpure.comacs.org The design of chiral pyridoxal (B1214274) catalysts for the enantioselective allylic alkylation of α-amino esters demonstrates how computational insights can lead to the development of catalysts with superior performance. acs.org Similarly, DFT calculations have been used to understand the racemization dynamics of chiral helicenes, providing kinetic and thermodynamic data that align with experimental observations. elsevierpure.com

Ligand-Protein Binding Energetics of Leucine-Derived Inhibitors

As a derivative of L-leucine, this compound is structurally related to inhibitors of various enzymes, particularly aminopeptidases. nih.govdrugbank.com Computational methods are essential for predicting how these inhibitors bind to their protein targets and for estimating their binding affinity. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations are primary tools used to model the interactions between a ligand and a protein's binding site at an atomic level. nih.govresearchgate.net

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net Free energy calculation methods, though computationally intensive, can provide quantitative predictions of binding free energy (ΔG), which is directly related to the inhibition constant (Ki). nih.gov For example, structure-based design using the LUDI approach has been successfully applied to design and predict the activity of novel leucine aminopeptidase inhibitors. nih.gov Studies have shown that modifying the structure of leucine analogues can significantly impact their binding affinity and selectivity for different but related enzymes. drugbank.com

Table 2: Illustrative Binding Data for Leucine Aminopeptidase Inhibitors

Inhibitor Target Enzyme Method Key Finding Reference
Phosphinate dipeptide analogues Leucine Aminopeptidase (LAP) Structure-Based Design, Kinetics Potent inhibitors with Ki values in the nanomolar range (e.g., 66 nM for hPheP[CH(2)]Phe). drugbank.com
Leucine phosphonic acid (LeuP) analogue Leucine Aminopeptidase (LAP) Computer-Aided Design (LUDI) Basis for designing over 50 potential inhibitors with good agreement between theoretical and experimental activities. nih.gov
Actinonin Leishmanial Leucine Aminopeptidase (LdLAP) Docking and Enzyme Kinetics Potent inhibition and high binding affinity at the catalytic center. acs.org

Molecular Modeling in the Design of Novel Derivatives with Specific Stereochemistry

Molecular modeling is an indispensable tool in modern drug discovery and materials science for the rational design of new molecules with specific properties, including defined stereochemistry. nih.govnih.gov By combining techniques like quantitative structure-activity relationship (QSAR), pharmacophore modeling, and structure-based design, researchers can create and evaluate novel derivatives of this compound in silico before attempting their synthesis. nih.govresearchgate.net

This computational-first approach accelerates the design-make-test-analyze cycle. researchgate.net For instance, 3D-QSAR models can correlate the structural features of a series of compounds with their biological activity, providing a map that guides the design of more potent molecules. nih.gov Molecular docking can then be used to screen these new designs against a target protein, prioritizing candidates for synthesis. nih.gov This strategy has been effectively used to design novel inhibitors for targets like cyclin-dependent kinase 2 (CDK2) and to understand the structural basis for the activity of tubulin inhibitors. nih.govacs.org The use of tailor-made amino acids, guided by computational insights, is a well-established strategy to refine the biological activity of drug candidates. researchgate.net

Q & A

What are the optimal conditions for synthesizing (R)-tert-Butyl 2-amino-4-methylpentanoate with high enantiomeric purity?

Level: Basic
Methodological Answer:
The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, tert-butyl carbamate intermediates (common in peptide synthesis) can be prepared using Boc-protection strategies under inert atmospheres (e.g., nitrogen) to prevent racemization . Key parameters include:

  • Catalyst selection : Chiral catalysts like Ru-BINAP complexes for asymmetric hydrogenation.
  • Temperature control : Maintaining 0–25°C during amino group protection to minimize side reactions.
  • Solvent system : Polar aprotic solvents (e.g., THF or DMF) enhance reaction homogeneity.
    Validate enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) with mobile phases optimized for resolution .

How can chiral chromatography resolve discrepancies in reported enantiomeric ratios for this compound?

Level: Advanced
Methodological Answer:
Contradictions in enantiomeric ratios often arise from variations in chromatographic conditions. To address this:

  • Column selection : Use columns with different chiral stationary phases (e.g., cellulose vs. amylose derivatives) to cross-validate results.
  • Mobile phase optimization : Adjust ratios of hexane/isopropanol or include additives like trifluoroacetic acid (0.1%) to improve peak symmetry .
  • Detection wavelength : Ensure UV detection aligns with the compound’s λmax (typically 210–220 nm for carbamates). Calibrate with a racemic standard to quantify enantiomeric excess (ee) .

What methodologies ensure the stability of this compound during long-term storage?

Level: Basic
Methodological Answer:
Stability is influenced by temperature, humidity, and light exposure. Best practices include:

  • Storage conditions : –20°C in argon-purged, amber glass vials to prevent hydrolysis of the tert-butyl group .
  • Desiccants : Use molecular sieves (3Å) in storage containers to absorb moisture.
  • Periodic analysis : Monitor degradation via <sup>1</sup>H NMR (e.g., disappearance of tert-butyl protons at δ 1.4 ppm) or LC-MS quarterly .

How to design a kinetic study investigating racemization under varying pH conditions?

Level: Advanced
Methodological Answer:

  • Experimental setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 25–60°C. Sample aliquots at timed intervals.
  • Analytical method : Use circular dichroism (CD) spectroscopy to track optical activity changes or chiral HPLC for ee quantification.
  • Data modeling : Apply Arrhenius equations to calculate activation energy (Ea) for racemization. pH-dependent degradation pathways (e.g., acid-catalyzed hydrolysis) should be correlated with rate constants .

What advanced spectroscopic techniques confirm the absolute configuration of this compound?

Level: Advanced
Methodological Answer:

  • X-ray crystallography : Co-crystallize with a heavy-atom derivative (e.g., iodide salts) to resolve the R-configuration unambiguously.
  • Vibrational circular dichroism (VCD) : Compare experimental VCD spectra with DFT-simulated spectra of the R-enantiomer.
  • NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting in <sup>13</sup>C NMR spectra .

How to address contradictions in reported melting points across studies?

Level: Basic
Methodological Answer:
Discrepancies may arise from impurities or polymorphic forms. Standardize protocols by:

  • Recrystallization : Use a single solvent system (e.g., ethyl acetate/hexane) to isolate pure crystals.
  • Differential Scanning Calorimetry (DSC) : Measure melting points at controlled heating rates (e.g., 5°C/min) under nitrogen.
  • Powder XRD : Identify polymorphs and correlate with thermal data .

What are the critical factors in scaling up synthesis without racemization?

Level: Advanced
Methodological Answer:

  • Reactor design : Use jacketed reactors for precise temperature control (±2°C).
  • Mixing efficiency : Optimize impeller speed to ensure homogeneity, reducing localized pH/temperature gradients.
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track enantiopurity in real-time .

How does steric hindrance from the tert-butyl group influence peptide coupling efficiency?

Level: Advanced
Methodological Answer:
The tert-butyl group reduces nucleophilicity of the amino group, requiring activating agents (e.g., HATU or DCC) for coupling. Design experiments to:

  • Compare coupling reagents : Evaluate yields with HOBt/EDCI vs. Oxyma Pure/DIC.
  • Solvent effects : Test in DCM vs. DMF; lower polarity solvents may mitigate steric effects.
  • Kinetic profiling : Use <sup>19</sup>F NMR (if fluorinated reagents are used) to monitor reaction progress .

What are best practices for characterizing this compound via <sup>1</sup>H and <sup>13</sup>C NMR?

Level: Basic
Methodological Answer:

  • Sample preparation : Dissolve in deuterated DMSO or CDCl3 (10–20 mg/mL) with TMS as an internal standard.
  • Key peaks :
    • tert-butyl protons: δ 1.4 ppm (singlet, 9H).
    • α-amino proton: δ 1.8–2.2 ppm (multiplet, 1H).
  • DEPT-135 : Identify CH2 groups (e.g., methylene in pentanoate chain) vs. quaternary carbons (tert-butyl) .

How to design a stability-indicating HPLC method for this compound?

Level: Advanced
Methodological Answer:

  • Column : C18 (150 mm × 4.6 mm, 3.5 µm) with a gradient elution of water/acetonitrile (0.1% TFA).
  • Forced degradation : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to generate degradants.
  • Validation : Assess specificity, linearity (R<sup>2</sup> >0.999), and LOQ (Limit of Quantitation) ≤0.05% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.